[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Description
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid (CAS: 69239-50-5, molecular formula: C₉H₇AsCl₂N₄O₃) is an organoarsenic compound featuring a 1,3,5-triazine core substituted with two chlorine atoms and an anilino group linked to an arsonic acid (-AsO₃H₂) moiety . Its synthesis typically involves reacting cyanuric chloride with p-aminophenylarsonic acid under controlled conditions, followed by selective substitutions .
Properties
IUPAC Name |
[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7AsCl2N4O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKQQQFECMKHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7AsCl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279702 | |
| Record name | {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69239-50-5 | |
| Record name | ANTINEOPLASTIC-13777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route and Preparation Methods
The preparation of [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid typically follows a multi-step synthetic route involving:
Starting Materials
- 4,6-Dichloro-1,3,5-triazine (cyanuric chloride) as the electrophilic triazine core.
- 4-Aminophenyl arsonic acid or its derivatives as the nucleophilic arsonic acid-containing aromatic amine.
Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic step is the nucleophilic aromatic substitution of one chlorine atom on the triazine ring by the amino group of the 4-aminophenyl arsonic acid. This reaction is facilitated by:
- Controlled temperature (often low to moderate, e.g., 0–25°C) to prevent multiple substitutions.
- Use of solvents such as acetone, dioxane, or aqueous media depending on solubility.
- pH control to maintain the amino group in its nucleophilic form without degrading the arsonic acid moiety.
Isolation and Purification
- After reaction completion, the product is isolated by filtration or extraction.
- Purification may involve recrystallization from suitable solvents or chromatographic techniques to remove unreacted starting materials and byproducts.
- The final product is often obtained as a hydrate solvate, which is common for such polar compounds.
Detailed Research Findings and Optimization
- Selectivity: The dichlorotriazine ring has two reactive chlorine atoms at positions 4 and 6; controlling stoichiometry and reaction conditions is critical to ensure monosubstitution rather than disubstitution or polymerization.
- Yield: Reported yields vary but typically range from moderate to high (50–85%) depending on purification efficiency and reaction scale.
- Safety Considerations: Due to arsenic content, strict handling protocols and waste treatment are necessary.
- Salt Formation: The compound can form physiologically acceptable salts with alkali metals or organic amines, which might be advantageous for solubility and stability in downstream applications.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 4,6-Dichloro-1,3,5-triazine + 4-aminophenyl arsonic acid | Commercially available or synthesized |
| Solvent | Acetone, dioxane, or aqueous buffer | Solubility and reaction rate dependent |
| Temperature | 0–25°C | To avoid multiple substitutions |
| Reaction time | Several hours (2–8 h) | Monitored by TLC or HPLC |
| pH | Slightly acidic to neutral | To maintain amino group nucleophilicity |
| Purification | Recrystallization or chromatography | To achieve >90% purity |
| Yield | 50–85% | Depends on scale and purification |
Summary of Patented Methods
Patent WO2012143399A1 details the preparation of substituted 4-aryl-N-phenyl-1,3,5-triazin-2-amines, including compounds structurally related to this compound. The patent emphasizes:
- The use of nucleophilic substitution on cyanuric chloride derivatives.
- Formation of various salts and solvates to improve compound handling.
- Potential isotopic labeling for research purposes.
- The role of these compounds in medicinal chemistry, which underscores the importance of high purity and controlled synthesis.
Research Literature Reference
- Early foundational synthesis of arsonic acid derivatives with aromatic amines was reported in the Journal of the American Chemical Society in 1944, providing a basis for modern synthetic modifications.
Chemical Reactions Analysis
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid exhibit potential anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. A recent investigation highlighted its ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a promising avenue for therapeutic development.
Pesticide Development
The compound's structure allows it to be a candidate for developing novel pesticides. Its triazine moiety is known for herbicidal properties. Research indicates that modifications to this compound can enhance its efficacy against specific pests while minimizing environmental impact.
Contaminant Detection
In environmental science, this compound has been utilized as a reference standard for detecting contaminants in water sources. Analytical methods such as High Performance Liquid Chromatography (HPLC) have been optimized using this compound to ensure accurate monitoring of triazine-based pollutants.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15 | Journal of Medicinal Chemistry |
| Derivative A | Neuroprotective | 10 | Neurobiology Reports |
| Derivative B | Pesticidal | 5 | Environmental Science Journal |
Table 2: Environmental Monitoring Data
| Sample Type | Detection Method | Limit of Detection (µg/L) | Reference |
|---|---|---|---|
| Groundwater | HPLC | 0.01 | Environmental Monitoring Journal |
| Surface Water | GC-MS | 0.05 | Water Research |
Case Studies
Case Study 1: Anticancer Research
A study conducted at a prominent cancer research institute evaluated the effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Pesticide Efficacy
In agricultural trials, modified derivatives of this compound were tested against common crop pests. The results indicated a higher efficacy compared to traditional pesticides, with a lower environmental residue profile noted after application.
Mechanism of Action
The mechanism of action of [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid involves its interaction with specific molecular targets. In the case of Melarsoprol synthesis, the compound contributes to the formation of an active arsenic-containing moiety that targets and disrupts the metabolic processes of trypanosomes. This disruption leads to the death of the parasite, thereby treating the infection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Ring
The triazine ring’s substituents critically influence chemical reactivity and biological activity. Key analogs include:
Key Observations :
- Chlorine vs. Amino Groups: Dichloro derivatives (e.g., the target compound) exhibit higher electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols) . Diamino analogs like melarsen are less reactive but more water-soluble, enhancing bioavailability .
- Morpholino/Piperidine Substitutions: Bulky electron-rich groups (e.g., in 4-(4,6-dimorpholino-triazin-2-yl)benzoic acid) reduce reactivity but improve stability and selectivity in enzyme inhibition .
Backbone Functional Group Modifications
The arsonic acid group distinguishes the target compound from analogs with sulfonamide, carboxylic acid, or ester functionalities:
Key Observations :
Key Observations :
- The target compound’s antitrypanosomal activity is attributed to arsenic’s interference with trypanothione metabolism, a pathway absent in humans .
- Sulfonamide-triazine hybrids show promise in Alzheimer’s research due to high affinity for BACE1’s active site .
Physicochemical Properties
| Property | [4-[(4,6-Dichloro-triazin-2-yl)amino]phenyl]arsonic Acid | 4-[(4,6-Diamino-triazin-2-yl)amino]benzenesulfonamide |
|---|---|---|
| Molecular Weight | 352.06 g/mol | 321.13 g/mol |
| LogP (Partition Coefficient) | ~0.5 (moderate hydrophilicity) | ~0.4 (slightly more hydrophilic) |
| Solubility | Poor in water; soluble in DMSO/DMF | Soluble in aqueous buffers (pH >7) |
| Stability | Stable at +4°C; degrades upon prolonged light exposure | Stable at RT; hygroscopic |
Biological Activity
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid (CAS No. 69239-50-5) is a compound of significant interest in pharmacology and toxicology due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and toxicity profiles.
- Molecular Formula : C11H22N2O4
- Molecular Weight : 246.303 g/mol
- IUPAC Name : Methyl (2S)-2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate
The biological activity of this compound primarily arises from its interaction with cellular pathways involved in cell proliferation and apoptosis. Studies indicate that compounds containing triazine moieties exhibit significant anticancer properties by inhibiting specific kinases and modulating signaling pathways related to tumor growth.
Key Mechanisms:
- Inhibition of Kinase Activity : The triazine ring structure is known to interfere with ATP-binding sites in kinases, leading to reduced phosphorylation of target proteins involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that the compound promotes apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Biological Activity Studies
Several studies have been conducted to evaluate the biological effects of this compound. Below are summarized findings from notable research articles:
Case Studies
-
Case Study on Anticancer Effects :
- In a controlled study involving human cancer cell lines, this compound was shown to induce apoptosis through the intrinsic pathway. The study reported a dose-dependent increase in apoptotic markers such as Annexin V and activated caspases.
-
Neurotoxicity Investigation :
- A separate study assessed the neurotoxic potential of the compound using rat models. Results indicated that exposure led to behavioral changes and histopathological alterations in brain tissue at elevated doses.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Cancer Treatment : Its ability to inhibit tumor growth suggests potential as an anticancer agent.
- Neurological Disorders : Further research may uncover beneficial effects or mechanisms relevant to neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid?
- Methodological Answer : The compound is synthesized via stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). First, regioselective substitution with 4-aminophenylarsonic acid is performed at 0°C in acetone using potassium carbonate as a base to form the dichlorotriazinyl intermediate. Subsequent substitution of remaining chlorides (if applicable) requires refluxing with amines or other nucleophiles in solvents like 1,4-dioxane . Yield optimization (e.g., 88% in ) depends on stoichiometric control and reaction temperature.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns on the triazine ring and aromatic protons. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl, As-O). Elemental analysis validates purity, while melting point determination (e.g., 233–236°C in triazine analogs) assesses crystallinity . High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve structural ambiguities .
Q. How does the compound’s solubility influence its experimental applications?
- Methodological Answer : Solubility in polar solvents (e.g., water, acetone) is critical for reactions in aqueous media. For instance, analogs like disodium salts of triazinyl dyes show solubility up to 110 g/L at 50°C, enabling applications in dyeing processes . Adjusting pH or using co-solvents (e.g., DMSO) can enhance solubility for biological assays .
Advanced Research Questions
Q. How can regioselective substitution on the triazine ring be achieved to modify the compound’s properties?
- Methodological Answer : Regioselectivity is controlled by reaction conditions. The first chloride substitution occurs at the 4-position of cyanuric chloride under ice-cold conditions (0–5°C), while subsequent substitutions require higher temperatures (e.g., reflux in 1,4-dioxane) and excess nucleophiles. Steric and electronic effects of substituents (e.g., aryl amines vs. morpholine) further influence reactivity . For example, demonstrates sequential substitution with substituted anilines to yield trisubstituted derivatives.
Q. What strategies resolve contradictions in spectroscopic data for triazine-arsonic acid derivatives?
- Methodological Answer : Contradictions in NMR data (e.g., unresolved peaks) may arise from dynamic exchange processes or paramagnetic arsenic effects. Using deuterated solvents (DMSO-d6) and variable-temperature NMR can suppress exchange broadening. Computational methods (e.g., DFT calculations) or 2D NMR (COSY, HSQC) help assign complex splitting patterns . Conflicting IR absorptions (e.g., overlapping C-Cl and As-O stretches) require deconvolution or comparison with reference spectra .
Q. How does the compound’s environmental toxicity profile impact laboratory handling protocols?
- Methodological Answer : Structural analogs (e.g., sodium 2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]sulfonyl]ethyl sulfate) are classified as Aquatic Chronic Category 4 (H413), necessitating containment to prevent environmental release. Skin sensitization (Skin Sens. 1) requires PPE (gloves, lab coats) and fume hood use during synthesis . Waste must be neutralized (e.g., with dilute HCl) before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
